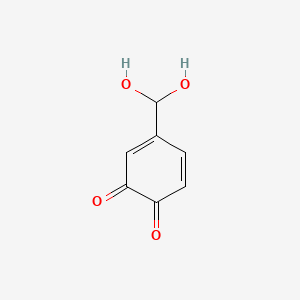
4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione is an organic compound that belongs to the class of cyclohexadiene diones This compound is characterized by its unique structure, which includes two hydroxymethyl groups attached to a cyclohexa-3,5-diene-1,2-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione typically involves the oxidation of catechol derivatives. One common method is the oxidation of catechol in the presence of air or oxygen, which leads to the formation of the desired compound . The reaction conditions often include the use of solvents such as water or ethyl ether, and the process is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts to enhance the oxidation process is also common in industrial settings.
化学反应分析
Types of Reactions
4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air, oxygen, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene diones depending on the substituent introduced.
科学研究应用
4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or programmed cell death . The compound’s ability to activate caspases and cleave poly (ADP-ribose) polymerase (PARP) proteins is a key aspect of its cytotoxic effects .
相似化合物的比较
Similar Compounds
1,2-Benzoquinone: Similar in structure but lacks the hydroxymethyl groups.
1,4-Benzoquinone: Another quinone derivative with different substitution patterns.
Hydroquinone: The reduced form of quinones, often used in similar applications.
Uniqueness
Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in anticancer therapies .
属性
分子式 |
C7H6O4 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC 名称 |
4-(dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7,10-11H |
InChI 键 |
NCVJIUGVBSSENR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C(=O)C=C1C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




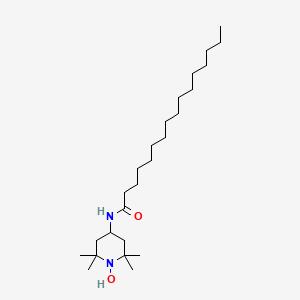
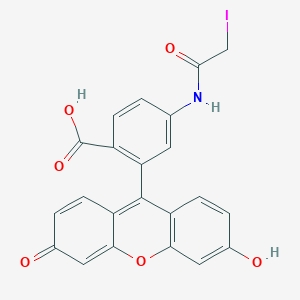
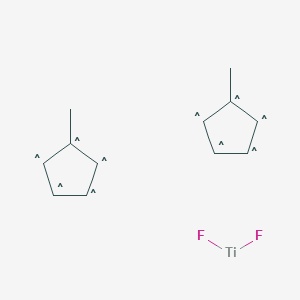
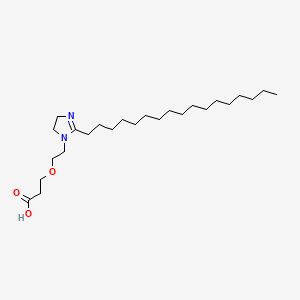
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
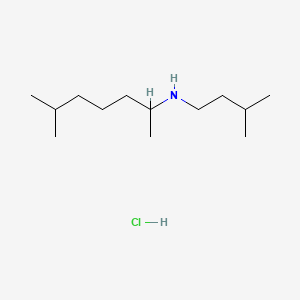
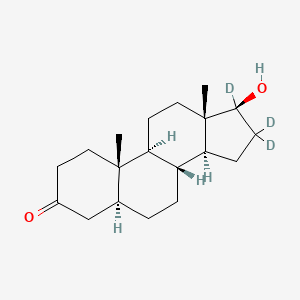
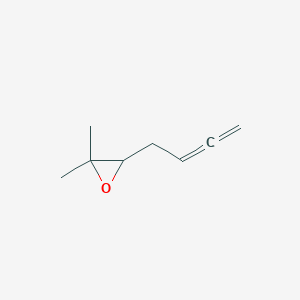


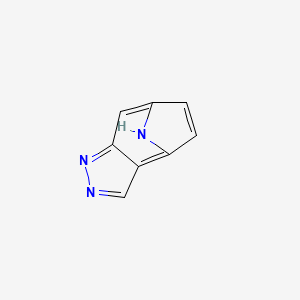
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
